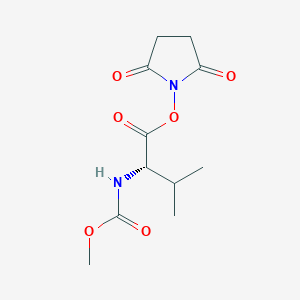
Tri(Boc-NH-PEG5-amide)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(Boc-NH-PEG5-amide)-amine: is a compound that features a tri-functional amine core, each functionalized with a Boc-protected amine group and a polyethylene glycol (PEG) chain. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities, while PEG chains are known for their solubility and biocompatibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri(Boc-NH-PEG5-amide)-amine typically involves the following steps:
Protection of Amine Groups: The amine groups are protected using Boc anhydride in the presence of a base such as triethylamine.
PEGylation: The protected amine is then reacted with PEG5-amide under conditions that facilitate the formation of amide bonds, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Deprotection: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The amine groups can undergo nucleophilic substitution reactions.
Conjugation: The PEG chains can be further functionalized or conjugated with other molecules.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: EDC and NHS in anhydrous conditions.
Major Products
Deprotected Amine: Removal of Boc groups yields the free amine.
Conjugated Products: Depending on the functionalization, various conjugates can be formed.
Aplicaciones Científicas De Investigación
Tri(Boc-NH-PEG5-amide)-amine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: PEGylation enhances solubility and reduces immunogenicity of biomolecules.
Medicine: Potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialized polymers and materials.
Mecanismo De Acción
The mechanism of action depends on the specific application:
Drug Delivery: The PEG chains improve solubility and circulation time in the bloodstream.
Bioconjugation: The amine groups can form stable bonds with biomolecules, facilitating targeted delivery.
Comparación Con Compuestos Similares
Similar Compounds
Tri(Boc-NH-PEG3-amide)-amine: Shorter PEG chains, potentially less soluble.
Tri(Boc-NH-PEG7-amide)-amine: Longer PEG chains, potentially more soluble but larger molecular weight.
Uniqueness
PEG5 Chain Length: Balances solubility and molecular weight, making it suitable for various applications.
Tri-functional Core: Provides multiple sites for functionalization, enhancing versatility.
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[3-[2-[bis[2-[3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H117N7O24/c1-58(2,3)89-55(71)64-16-25-77-31-37-83-43-49-86-46-40-80-34-28-74-22-10-52(68)61-13-19-67(20-14-62-53(69)11-23-75-29-35-81-41-47-87-50-44-84-38-32-78-26-17-65-56(72)90-59(4,5)6)21-15-63-54(70)12-24-76-30-36-82-42-48-88-51-45-85-39-33-79-27-18-66-57(73)91-60(7,8)9/h10-51H2,1-9H3,(H,61,68)(H,62,69)(H,63,70)(H,64,71)(H,65,72)(H,66,73) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXQCHDZVZZTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C)CCNC(=O)CCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H117N7O24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1320.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)acetyl]-N'-(tert-butyloxycarbonyl)-guanidine](/img/structure/B8120074.png)
![{2-[1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-yloxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8120082.png)



![3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline](/img/structure/B8120130.png)




![N-[2-(3-bromo-4-fluorophenyl)acetyl]-N'-(tert-butyloxycarbonyl)-guanidine](/img/structure/B8120158.png)

